Pyrazine-2,5-dicarbaldehyde
Overview
Description
Pyrazine-2,5-dicarbaldehyde: is a heterocyclic organic compound with the molecular formula C6H4N2O2 It is characterized by a pyrazine ring substituted with two formyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dimethyl Pyrazine-2,5-dicarboxylate Reduction: One common method involves the reduction of dimethyl pyrazine-2,5-dicarboxylate using sodium borohydride in a mixture of methanol and dichloromethane at 0°C.
2,5-Bis(chloromethyl)pyrazine Route: Another method includes the preparation of 2,5-bis(chloromethyl)pyrazine followed by oxidation to yield pyrazine-2,5-dicarbaldehyde.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrazine-2,5-dicarbaldehyde can undergo oxidation reactions to form pyrazine-2,5-dicarboxylic acid.
Reduction: It can be reduced to form pyrazine-2,5-dimethanol.
Substitution: The formyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Pyrazine-2,5-dicarboxylic acid.
Reduction: Pyrazine-2,5-dimethanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of pyrazine-2,5-dicarbaldehyde is not well-documented. its reactivity is primarily due to the presence of the formyl groups, which can participate in various chemical reactions such as nucleophilic addition and condensation reactions.
Comparison with Similar Compounds
Pyrazine-2,6-dicarbaldehyde: Similar structure but with formyl groups at the 2 and 6 positions.
Dimethyl Pyrazine-2,5-dicarboxylate: A precursor in the synthesis of pyrazine-2,5-dicarbaldehyde.
2,5-Bis(chloromethyl)pyrazine: Another precursor used in the synthesis.
Properties
IUPAC Name |
pyrazine-2,5-dicarbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c9-3-5-1-7-6(4-10)2-8-5/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGODBGFEKUXOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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